(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
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Overview
Description
Desethyl Dabigatran Etexilate Carboxamide is an impurity of Dabigatran which is a nonpeptide, direct thrombin inhibitor.
Mechanism of Action
Target of Action
Desethyl Dabigatran Etexilate Carboxamide primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a critical step in blood clot formation .
Mode of Action
Desethyl Dabigatran Etexilate Carboxamide acts as a competitive and reversible direct thrombin inhibitor . By binding to thrombin, it inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, it has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Biochemical Pathways
The compound affects the coagulation pathway by directly inhibiting thrombin . This action disrupts the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibition of platelet aggregation further contributes to its anticoagulant effect .
Pharmacokinetics
Desethyl Dabigatran Etexilate Carboxamide is a prodrug that is hydrolyzed to the active form, dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetic profile of the compound is predictable, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The molecular and cellular effects of Desethyl Dabigatran Etexilate Carboxamide’s action primarily involve the inhibition of thrombin and the subsequent disruption of the coagulation pathway . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke .
Action Environment
Environmental factors such as the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the compound has a low potential for drug-drug interactions . .
Properties
CAS No. |
1580491-16-2 |
---|---|
Molecular Formula |
C32H38N8O4 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
hexyl N-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate |
InChI |
InChI=1S/C32H38N8O4/c1-3-4-5-8-19-44-32(43)38-30(34)22-10-13-24(14-11-22)36-21-29-37-25-20-23(12-15-26(25)39(29)2)31(42)40(18-16-27(33)41)28-9-6-7-17-35-28/h6-7,9-15,17,20,36H,3-5,8,16,18-19,21H2,1-2H3,(H2,33,41)(H2,34,38,43) |
InChI Key |
QQTDTILRFNZOGU-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4)N |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4 |
Synonyms |
N-[[4-[[[5-[[(3-Amino-3-oxopropyl)-2-pyridinylamino]carbonyl]-1-methyl-1H-benzimidazol-2-yl]methyl]amino]phenyl]iminomethyl]-carbamic Acid Hexyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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